



Technical Support Center: JNJ-64264681 Covalent Binding Efficiency Assessment

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Compound of Interest		
Compound Name:	JNJ-64264681	
Cat. No.:	B15577197	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the covalent binding efficiency of **JNJ-64264681**, an irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is JNJ-64264681 and what is its mechanism of action?

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by targeting and binding to BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. This covalent binding inhibits BTK activity, thereby preventing B-cell activation and the activation of downstream survival pathways. This ultimately hinders the growth of malignant B cells that overexpress BTK.

Q2: How is the potency of a covalent inhibitor like **JNJ-64264681** best described?

Unlike non-covalent inhibitors where potency is typically represented by IC50 or Ki values, the efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I. This value accounts for both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact). For **JNJ-64264681**, improvements in potency were achieved by optimizing the initial reversible binding affinity (K_I) rather than increasing the reactivity of the electrophile.[2]



Q3: Why is pre-incubation time critical when determining the IC50 of JNJ-64264681?

The IC50 value of an irreversible covalent inhibitor like **JNJ-64264681** is highly dependent on the pre-incubation time of the inhibitor with the target protein. A longer pre-incubation time will generally result in a lower IC50 value as it allows more time for the covalent bond to form. Therefore, it is crucial to standardize pre-incubation times across experiments to ensure the comparability of results.

Q4: What is BTK occupancy and why is it a critical pharmacodynamic marker?

BTK occupancy is the percentage of BTK enzyme that is bound by an inhibitor in a given sample (e.g., peripheral blood mononuclear cells). For a covalent inhibitor like **JNJ-64264681**, high and sustained BTK occupancy is a key indicator of target engagement and is expected to correlate with therapeutic efficacy. Due to the irreversible nature of the binding, the recovery of free BTK is dependent on the de novo synthesis of the protein.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

- Possible Cause: Inconsistent pre-incubation times.
- Troubleshooting Tip: Strictly standardize the pre-incubation time of JNJ-64264681 with BTK across all assays and experimental replicates. Report the pre-incubation time alongside all IC50 values. For a more robust measure of potency, consider determining the k_inact/K_I value, which is independent of pre-incubation time.

Issue 2: Difficulty confirming the covalent nature of JNJ-64264681 binding.

- Possible Cause: Insufficient removal of unbound inhibitor in washout experiments or lack of direct evidence of covalent adduct formation.
- Troubleshooting Tips:
 - Washout Experiment: After incubating BTK with JNJ-64264681, thoroughly wash the sample to remove any unbound inhibitor. If the inhibitory effect persists after washing, it is indicative of a covalent interaction.



 Mass Spectrometry: Use mass spectrometry to directly observe the formation of the covalent adduct between JNJ-64264681 and BTK. An increase in the mass of the BTK protein corresponding to the molecular weight of JNJ-64264681 provides definitive evidence of covalent binding.

Issue 3: Low or inconsistent BTK occupancy observed in cellular assays.

- Possible Cause 1: Suboptimal assay conditions or reagents.
- Troubleshooting Tip 1: Ensure the lysis buffer effectively solubilizes BTK and that the detection antibodies are specific and used at the optimal concentration. Refer to established protocols for BTK occupancy assays, such as TR-FRET or ELISA-based methods.[3][4]
- Possible Cause 2: Issues with sample handling and stability.
- Troubleshooting Tip 2: Process and analyze samples promptly. If storage is necessary, follow validated procedures for cryopreservation of cells to maintain protein integrity. The stability of BTK occupancy in whole blood samples can be affected by storage temperature.[5]

Data Presentation

Table 1: Clinical Pharmacodynamic Data - BTK Occupancy of JNJ-64264681

A Phase 1, first-in-human study of **JNJ-64264681** in healthy participants provided the following BTK occupancy data.[6][7]

Dose (Single Ascending Dose)	Time Post-Dose	Mean BTK Occupancy
200 mg	4 hours (peak)	≥90%
400 mg	4 hours (peak)	≥90%

A semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) model was developed to describe and predict the BTK occupancy of **JNJ-64264681**.[6][7][8]

Experimental Protocols



1. Detailed Methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based BTK Occupancy Assay

This protocol is adapted from established methods for measuring BTK occupancy in peripheral blood mononuclear cells (PBMCs).[3][5]

- Cell Lysis:
 - Isolate PBMCs from whole blood using a suitable density gradient medium.
 - Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice to ensure complete lysis.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- TR-FRET Assay:
 - Add the cell lysate to a 384-well assay plate.
 - Add a biotinylated probe that binds to the active site of free BTK.
 - Add a detection solution containing a terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled streptavidin (acceptor).
 - Incubate to allow for binding.
- Data Acquisition and Analysis:
 - Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
 - The signal from the acceptor is proportional to the amount of free BTK.
 - Calculate BTK occupancy as follows: % Occupancy = (1 (Free BTK Signal in Sample / Free BTK Signal in Vehicle Control)) * 100



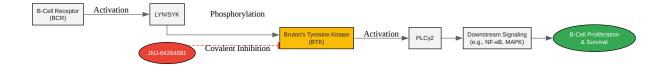
2. Detailed Methodology for Mass Spectrometry-Based Confirmation of Covalent Adduct Formation

This protocol provides a general workflow for identifying the covalent adduct of **JNJ-64264681** with BTK.

- Incubation and Sample Preparation:
 - Incubate recombinant BTK protein with JNJ-64264681 at a sufficient concentration and for an adequate time to ensure adduct formation. A vehicle-treated control sample should be prepared in parallel.
 - Remove excess, unbound inhibitor using a desalting column or dialysis.
- Intact Protein Analysis (Top-Down Approach):
 - Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS).
 - Deconvolute the resulting mass spectra.
 - A mass shift in the JNJ-64264681-treated sample corresponding to the molecular weight of the inhibitor confirms covalent binding.
- Peptide Mapping (Bottom-Up Approach):
 - Denature, reduce, and alkylate the protein samples.
 - Digest the proteins into smaller peptides using a protease such as trypsin.
 - Analyze the peptide mixture by LC-MS/MS.
 - Search the MS/MS data against the BTK protein sequence to identify peptides.
 - A peptide with a mass modification corresponding to the addition of JNJ-64264681 will identify the specific binding site.

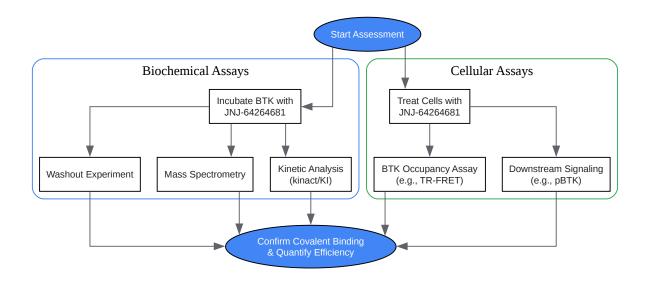
Visualizations





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Caption: BTK Signaling Pathway and the inhibitory action of JNJ-64264681.



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Caption: Experimental workflow for assessing the covalent binding of JNJ-64264681.

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